molecular formula C7H11N3 B2627552 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 1630906-29-4

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2627552
CAS No.: 1630906-29-4
M. Wt: 137.186
InChI Key: IFXJRUFJNGIPHJ-LURJTMIESA-N
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Description

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole or pyrazine oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted pyrazole or pyrazine derivatives with various functional groups.

Scientific Research Applications

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .

Biological Activity

7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antitubercular activities, as well as its mechanisms of action and structure-activity relationships (SAR).

  • IUPAC Name : 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • Molecular Formula : C7H11N3
  • Molar Mass : 137.19 g/mol
  • CAS Number : 1630906-29-4

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, a study involving various pyrazole derivatives showed that compound 7b (closely related to this compound) displayed excellent antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

The following table summarizes the antimicrobial activity of selected pyrazole derivatives:

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
7b0.22Not reportedSignificant
5a0.25Not reportedSignificant
CiprofloxacinVariableVariableControl

The compounds also demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating good safety profiles .

Antitubercular Activity

Another area of interest is the antitubercular activity of pyrazolo compounds. A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential leads against Mycobacterium tuberculosis (Mtb). These compounds exhibited low cytotoxicity and promising activity within macrophages . The SAR studies indicated that modifications at specific positions on the pyrazole ring significantly influenced their efficacy.

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) : Some derivatives were found to inhibit DNA gyrase with IC50 values between 12.27–31.64 μM and DHFR with IC50 values ranging from 0.52–2.67 μM .
  • Biofilm Formation Inhibition : The ability to inhibit biofilm formation was significantly higher than that of standard antibiotics like Ciprofloxacin .

Structure-Activity Relationships (SAR)

The understanding of SAR is crucial for the development of more effective derivatives. Key findings include:

  • The presence of a methyl group at position 7 enhances activity.
  • Modifications at other positions can lead to varied biological responses.

A focused library of analogues has been synthesized to explore these relationships in depth .

Case Studies

  • Antimicrobial Evaluation : A study evaluated five pyrazole derivatives for their antimicrobial properties using various assays including time-kill assays and biofilm inhibition tests. The results showed that these compounds were effective against both planktonic and biofilm forms of bacteria .
  • Antitubercular Screening : High-throughput screening identified a series of pyrazolo derivatives with significant activity against Mtb in vitro, leading to further exploration of their pharmacological potential .

Properties

IUPAC Name

7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJRUFJNGIPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=NN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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